Potassium tetrakis(cyano-C)aurate
Overview
Description
Synthesis Analysis
The synthesis of complexes related to potassium tetrakis(cyano-C)aurate often involves one-pot synthesis methods or reactions utilizing cyanide sources. For instance, a one-pot synthesis approach was used to produce 5-substituted 1H-tetrazoles using potassium hexakis(cyano-κC)ferrate(4−) as a cyanide source, highlighting the use of cyanide in complex chemical syntheses (Zhu, Ren, & Cai, 2009).
Molecular Structure Analysis
The molecular structures of cyanide-containing complexes can be quite diverse. For example, the structure of tetrakis(cyanomercuri)methane hydrate reveals discrete molecules with interesting geometrical configurations, suggesting that potassium tetrakis(cyano-C)aurate might also exhibit unique structural features (Grdenić, Sikirica, & Korpar-Čolig, 1978).
Chemical Reactions and Properties
Chemical reactions involving cyanide complexes can lead to the formation of various coordination polymers and networks. A study on supramolecular multiporphyrin architecture demonstrates how cyanophenyl derivatives form coordination polymers, indicating the reactivity of cyanide ligands in forming extended structures (Krishna Kumar, Balasubramanian, & Goldberg, 1998).
Physical Properties Analysis
The physical properties of cyanide complexes, such as their crystalline structure and phase behavior, are crucial for understanding their stability and reactivity. For example, the analysis of gas-phase structures of potassium tetrakis(hexafluoroacetylacetonato) lanthanide(III) complexes provides insights into their stability and reactivity in different phases (Girichev et al., 2020).
Chemical Properties Analysis
The chemical properties of compounds containing cyanide ligands can be influenced by their coordination environment and the nature of their metal centers. Studies on compounds such as cyclobutadiene dianions offer insights into the bonding characteristics and reactivity of complexes with cyanide and related ligands (Lee et al., 2004).
Scientific Research Applications
Synthesis and Characterization of Novel Compounds : Research has focused on synthesizing and characterizing compounds involving potassium, cyano groups, and other elements. For example, the synthesis of heavy cyclobutadiene dianions through reductive dehalogenation involving potassium illustrates the role of potassium in forming novel compounds with unique structural properties (Lee et al., 2004). Similarly, the unusual coordination of potassium in complexes highlights the diverse bonding modes and structural frameworks achievable with potassium and cyano-containing ligands (Mikhailov et al., 2007).
Material Science and Nanotechnology : Potassium-containing compounds have been explored for their potential in material science and nanotechnology. For instance, the synthesis of 5-substituted 1H-tetrazoles using potassium hexakis(cyano-κC)ferrate(4−) as a cyanide source showcases the utility of potassium cyano complexes in creating functional materials under nonacidic conditions (Zhu et al., 2009).
Coordination Chemistry and Supramolecular Assembly : Studies have also delved into the coordination chemistry and supramolecular assembly involving potassium and cyano groups. The assembly of isocyanorhodium(I) complexes demonstrates the intricate interplay of rhodium(I)···rhodium(I) interactions, hydrophobic-hydrophobic interactions, and host-guest chemistry, revealing the complex behavior of these systems in solution and their potential applications in sensing and molecular assembly (Chan et al., 2015).
Energy Storage : Research into energy storage solutions has identified potassium-containing compounds as promising materials. For example, potassium tetratitanate has been studied as an anode material for potassium ion batteries, demonstrating the role of potassium in enhancing the performance of energy storage devices (Kishore et al., 2016).
Safety And Hazards
properties
IUPAC Name |
potassium;gold(3+);tetracyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.Au.K/c4*1-2;;/q4*-1;+3;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTDAKURTMLAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Au+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4AuKN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22806-79-7 (Parent) | |
Record name | Aurate(1-), tetrakis(cyano-kappaC)-, potassium (1:1), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70931554 | |
Record name | Gold(3+) potassium cyanide (1/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetrakis(cyano-C)aurate | |
CAS RN |
14263-59-3 | |
Record name | Aurate(1-), tetrakis(cyano-κC)-, potassium (1:1), (SP-4-1)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14263-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurate(1-), tetrakis(cyano-kappaC)-, potassium (1:1), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurate(1-), tetrakis(cyano-.kappa.C)-, potassium (1:1), (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gold(3+) potassium cyanide (1/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium tetrakis(cyano-C)aurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.